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Compound of Interest

Compound Name:
(Cyclohexylmethyl)(prop-2-en-1-

yl)amine

CAS No.: 116855-58-4

Cat. No.: B3215888 Get Quote

Part 1: Executive Summary & Strategic Utility
N-Allylcyclohexanemethylamine (N-Allyl-C-cyclohexylmethylamine) is a versatile secondary

amine intermediate used in the synthesis of pharmaceuticals targeting the Central Nervous

System (CNS) and antifungal agents. Its structural value lies in its bifunctionality:

Lipophilic Anchor: The cyclohexylmethyl group provides significant lipophilicity (

), enhancing blood-brain barrier (BBB) penetration and hydrophobic pocket binding (common
in Sigma-1 and NMDA receptor ligands).

Reactive Handle: The allyl group serves as a "latent" functionality. It can be retained as a

pharmacophore (as in allylamine antifungals like Naftifine) or derivatized via Heck coupling,

olefin metathesis, or radical cyclization to build complex heterocycles.
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Therapeutic Class Structural Role Target Mechanism

Neuroprotective Agents
Sigma-1 Receptor ($ \sigma_1

R $) Ligand

The cyclohexyl ring mimics the

hydrophobic domain of

haloperidol/PB-28 analogs.

Antifungals Allylamine Pharmacophore
Analogous to Naftifine; inhibits

squalene epoxidase.

Analgesics Opioid Receptor Modulator

Provides steric bulk similar to

the cyclopropylmethyl group in

Naltrexone.

Part 2: Chemical Profile & Properties[1][2][3][4]
Property Specification

Molecular Formula

Molecular Weight 153.27 g/mol

Appearance Clear, colorless to pale yellow liquid

Boiling Point ~205°C (Predicted)

Density ~0.84 g/mL

Solubility
Soluble in DCM, Methanol, THF; Low solubility

in water.

pKa ~10.2 (Amine proton)

Part 3: Synthesis Protocol (Preparation of the
Intermediate)
While this intermediate can be purchased, in-house synthesis is often required to ensure

freshness and avoid oxidation of the allyl group. The Reductive Amination route is preferred

over direct alkylation (Allyl Bromide + Cyclohexylmethylamine) to prevent over-alkylation to the

tertiary amine.
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Workflow Diagram (Graphviz)

Start: Cyclohexanecarboxaldehyde

Intermediate: Imine Formation
(In situ, DCM)

Mixing

Reagent: Allylamine
(1.1 equiv)

Reduction: NaBH(OAc)3
(1.5 equiv)

Sequential Addition Workup: Basic Extraction
(pH > 12)

Quench Product: N-Allylcyclohexanemethylamine
(>95% Yield)

Distillation

Click to download full resolution via product page

Figure 1: Selective synthesis via reductive amination to avoid bis-allylation.

Detailed Protocol
Objective: Synthesize 100g of N-Allylcyclohexanemethylamine.

Reagents:

Cyclohexanecarboxaldehyde (CAS 2043-61-0): 65.0 mL (0.53 mol)

Allylamine (CAS 107-11-9): 44.0 mL (0.58 mol, 1.1 equiv)

Sodium Triacetoxyborohydride (STAB): 170 g (0.80 mol, 1.5 equiv)

Dichloromethane (DCM): 1.0 L

Acetic Acid: 30 mL (Catalytic/Buffer)

Step-by-Step Procedure:

Imine Formation:

Charge a 2L 3-neck round-bottom flask with DCM (1.0 L) and

Cyclohexanecarboxaldehyde (65.0 mL).

Cool to 0°C using an ice bath.

Add Allylamine (44.0 mL) dropwise over 20 minutes. Exothermic reaction.[1]
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Add Acetic Acid (30 mL). Stir at room temperature (25°C) for 2 hours.

Checkpoint: Monitor by TLC (or GC) for disappearance of aldehyde.

Reduction:

Cool the mixture back to 0°C.

Add Sodium Triacetoxyborohydride (STAB) in portions over 30 minutes. Gas evolution

(H2) may occur; ensure venting.

Allow to warm to room temperature and stir overnight (12 hours).

Quench & Isolation:

Quench reaction by slow addition of saturated

solution (500 mL).

Adjust pH to >12 using 1M NaOH. Crucial: The amine must be in free-base form to

extract.

Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 200 mL).

Combine organics, dry over anhydrous

, and filter.

Purification:

Concentrate under reduced pressure.[2]

Purify via vacuum distillation (bp ~90-95°C at 10 mmHg) to obtain a clear liquid.

Self-Validating Check:

1H NMR (CDCl3): Look for the doublet at

3.25 (Allyl
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) and doublet at

2.45 (Cyclohexyl

). The absence of a singlet at

9.6 confirms aldehyde consumption.

Part 4: Application Protocol (Pharmaceutical
Coupling)
This section describes using the intermediate to synthesize a Sigma-1 Receptor Ligand Analog

(Generic structure: N-Allyl-N-cyclohexylmethyl-N-(substituted-benzyl)amine).

Reaction Logic Diagram

N-Allylcyclohexanemethylamine
(Nucleophile)

SN2 Alkylation
(Acetonitrile, Reflux)

4-Fluorobenzyl Chloride
(Electrophile) K2CO3 / KI (Catalyst)

Target API Scaffold
(Tertiary Amine)

Click to download full resolution via product page

Figure 2: Convergent synthesis strategy for Sigma-1 ligand library generation.

Coupling Protocol
Objective: Couple the intermediate with 4-Fluorobenzyl chloride.

Reagents:
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N-Allylcyclohexanemethylamine (Intermediate from Part 3): 1.53 g (10 mmol)

4-Fluorobenzyl chloride: 1.44 g (10 mmol)

Potassium Carbonate (

): 2.76 g (20 mmol)

Potassium Iodide (KI): 0.16 g (1 mmol, Catalyst)

Acetonitrile (ACN): 50 mL

Procedure:

Setup: In a 100 mL round-bottom flask, dissolve the Intermediate (1.53 g) in ACN (50 mL).

Addition: Add

and KI. Stir for 5 minutes.

Alkylation: Add 4-Fluorobenzyl chloride dropwise.

Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours.

Mechanism:[4] The secondary amine performs an

attack on the benzyl chloride, facilitated by the Finkelstein-like effect of KI.

Workup:

Cool to room temperature.[3] Filter off inorganic salts (

).

Evaporate the solvent.

Redissolve residue in Ethyl Acetate, wash with water and brine.

Salt Formation (Optional for Stability):
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Dissolve the crude oil in diethyl ether.

Add HCl in dioxane (4M) dropwise to precipitate the Hydrochloride salt.

Filter and dry the white solid.

Part 5: Analytical Characterization
To validate the identity of N-Allylcyclohexanemethylamine, use the following parameters:

Method Expected Signal/Result Interpretation

1H NMR (400 MHz, CDCl3) 5.8-5.9 (m, 1H)
Allyl internal alkene proton (-

CH=).

5.1-5.2 (d, 2H)
Allyl terminal alkene protons

(=CH2).

3.25 (d, 2H)
Allylic methylene (-N-CH2-

CH=).

2.40 (d, 2H)
Cyclohexylmethyl methylene (-

N-CH2-Cy).

0.9-1.8 (m, 11H) Cyclohexyl ring protons.

13C NMR 136.5, 116.0 Allyl alkene carbons.

55.4, 52.1 N-methylene carbons.

GC-MS (EI) m/z 153 Parent ion.

m/z 112 Loss of allyl group (common

fragmentation).

m/z 70 Cyclohexyl fragment.

Part 6: Health, Safety, and Environment (HSE)
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Hazard Class: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

Handling:

Allyl amines are notoriously toxic and can be lachrymators. All operations must be

performed in a fume hood.

Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to allyl amines).

Storage: Store under Nitrogen at 2-8°C. Secondary amines can absorb

from air to form carbamates; keep tightly sealed.

Part 7: References
Synthesis of Secondary Amines: Abdel-Magid, A. F., et al. "Reductive Amination of

Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry,

1996, 61(11), 3849-3862. Link

Sigma Receptor Ligands: Collina, S., et al. "Sigma-1 receptor modulators: a patent review."

Expert Opinion on Therapeutic Patents, 2013, 23(5), 597-613. (Contextualizing cyclohexyl-

amine scaffolds).

Allyl Amine Reactivity: Trost, B. M.[5] "The Palladium Catalyzed Nucleophilic Addition to

Allylic Systems." Accounts of Chemical Research, 1980, 13(11), 385-393. (Reference for

downstream Heck/Tsuji-Trost applications).

Chemical Identity: PubChem Compound Summary for CAS 22416-98-4. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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